2-Acetoxycinnamic acid

Description

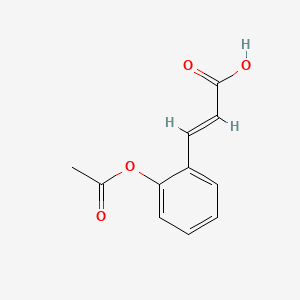

Structure

2D Structure

3D Structure

Properties

CAS No. |

55620-18-3 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-[2-(2-oxopropyl)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C12H12O3/c1-9(13)8-11-5-3-2-4-10(11)6-7-12(14)15/h2-7H,8H2,1H3,(H,14,15) |

InChI Key |

GHVXLKRGQMGPQD-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=CC=C1C=CC(=O)O |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1/C=C/C(=O)O |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1C=CC(=O)O |

Other CAS No. |

55620-18-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetoxycinnamic Acid and Its Analogues

Established Synthetic Pathways for 2-Acetoxycinnamic Acid

The traditional approaches to synthesizing this compound primarily involve the manipulation of closely related starting materials, namely hydroxycinnamic acids and other precursor cinnamic acids. These methods are well-documented and form the foundation of cinnamic acid chemistry.

A direct and common method for the synthesis of this compound is the esterification of 2-hydroxycinnamic acid (o-coumaric acid). This transformation involves the acetylation of the phenolic hydroxyl group. A typical procedure involves reacting 2-hydroxycinnamic acid with acetic anhydride (B1165640). In one method, 3-allyloxy-4-hydroxy-cinnamic acid is dissolved in a sodium hydroxide (B78521) solution, and upon the addition of ice and acetic anhydride, 3-allyloxy-4-acetoxy-cinnamic acid is precipitated and can be recrystallized. prepchem.com Another approach involves dissolving the hydroxycinnamic acid in a suitable solvent and treating it with an acetylating agent in the presence of a base or an acid catalyst to facilitate the reaction. For instance, the synthesis of 3-[2-(acetyloxy)phenyl]-2-propenoic acid phenyl ester involves drying this compound and reacting it with oxalyl chloride and catalytic dimethylformamide in dichloromethane. doi.org

Similarly, hydrophobic derivatives of hydroxycinnamic acids, such as ferulic and coumaric acids, can be synthesized through a one-step esterification of the carboxylic group with a linear alcohol like 1-decanol, using p-toluenesulfonic acid as a catalyst, resulting in high yields. nih.gov The synthesis of various esters of cinnamic acid can also be achieved by refluxing the parent acid with different alcohols in the presence of concentrated sulfuric acid as a catalyst. tjpr.org

The derivatization of precursor cinnamic acids represents another versatile strategy. Cinnamic acid itself can be functionalized to introduce the desired acetoxy group at the ortho position of the phenyl ring, although this is often a more complex, multi-step process compared to direct esterification. More commonly, other derivatives of cinnamic acid serve as precursors. For example, amides and esters of cinnamic acids can be synthesized through various coupling reactions. One-pot procedures using coupling reagents like O-(benzotriazol-1-yl)-N,N,N′,N″-tetramethyluronium hexafluoro-phosphate (BOP) in the presence of a base are effective for creating amide derivatives. mdpi.com

The Perkin reaction, a classic method for synthesizing cinnamic acid derivatives, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. jocpr.comscispace.com For instance, reacting benzaldehyde (B42025) with acetic anhydride and sodium acetate (B1210297) produces cinnamic acid. scispace.com While this method is fundamental for the cinnamic acid backbone, creating a 2-acetoxy substitution would typically require starting with 2-hydroxybenzaldehyde and subsequently acetylating the hydroxyl group.

Advanced and Emerging Synthetic Strategies for Cinnamic Acid Derivatives

In recent years, the field of organic synthesis has seen a shift towards more sustainable and efficient methodologies. These advanced strategies, including enzymatic catalysis, microwave-assisted reactions, and palladium-catalyzed couplings, offer significant advantages over traditional methods for preparing cinnamic acid derivatives.

Enzymatic and biocatalytic methods are gaining prominence due to their high selectivity, mild reaction conditions, and environmentally friendly nature. unife.it Lipases, in particular, have been successfully employed for the esterification of cinnamic acid and its derivatives. unife.itnih.gov For example, Novozym 435, an immobilized lipase (B570770), has been used to catalyze the synthesis of ethyl ferulate from ferulic acid and ethanol (B145695), and octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol. nih.gov These enzymatic reactions often result in high conversion rates and the enzyme can be reused multiple times. nih.gov

Biocatalytic approaches also extend to the reduction of the carbon-carbon double bond in cinnamic acid derivatives using ene-reductases (ENEs). matthey.comingentaconnect.com This is particularly useful for producing chiral molecules. matthey.comingentaconnect.com Furthermore, the ligation of coenzyme A (CoA) to cinnamic acids, catalyzed by plant ligases like 4-coumarate:CoA ligase (4CL), is a key step in the biosynthesis of many natural products and can be harnessed for the synthesis of various derivatives. d-nb.info

Table 1: Examples of Enzymatic Synthesis of Cinnamic Acid Derivatives

| Enzyme | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|

| Novozym 435 | Ferulic acid, Ethanol | Ethyl ferulate | 87% conversion at 75°C in 2 days. | nih.gov |

| Novozym 435 | p-Methoxycinnamic acid, 2-Ethyl hexanol | Octyl methoxycinnamate | 90% conversion at 80°C in 1 day. | nih.gov |

| Candida antarctica lipase type B | Cinnamic acid derivatives, Erythritol | Erythritol cinnamates | Hydroxyl groups on the aromatic ring can limit conversion. | unife.itresearchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. iau.irtandfonline.comtandfonline.com The synthesis of cinnamic acid derivatives can be significantly expedited using microwave irradiation, often in solvent-free conditions, which enhances the green credentials of the process. tandfonline.comtandfonline.comresearchgate.net A notable example is the Knoevenagel condensation of aromatic aldehydes with malonic acid, which can be carried out under microwave irradiation to produce cinnamic acids in high yields and with reduced reaction times. jocpr.comthepharmajournal.com The use of catalysts like polyphosphate ester (PPE) under microwave conditions has been shown to be effective for this transformation. tandfonline.comtandfonline.comresearchgate.net

Ultrasonic methods also offer a means to enhance reaction rates and yields. The synthesis of cinnamic acid esters from aryl halides and methyl acrylate (B77674) has been successfully performed under ultrasonic conditions using a palladium catalyst. jocpr.comthepharmajournal.com Ultrasound has also been employed in the amidation of cinnamic acid using trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh3), demonstrating its utility in promoting various transformations. beilstein-journals.orgbeilstein-journals.org

Table 2: Comparison of Microwave-Assisted and Conventional Synthesis of Cinnamic Acid Derivatives

| Reaction | Conditions | Yield | Time | Reference |

|---|---|---|---|---|

| Aryl aldehyde + Malonic acid | Microwave, PPE, solvent-free | 70-95% | 90 seconds | tandfonline.comtandfonline.comresearchgate.net |

| Benzaldehyde + Malonic acid | Conventional heating, pyridine (B92270)/piperidine | Good | Several hours | jocpr.com |

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Mizoroki-Heck reaction, which couples an aryl halide with an alkene in the presence of a base and a palladium catalyst, is a well-established method for synthesizing cinnamic acid derivatives. thepharmajournal.combas.bg This reaction can be performed using various palladium sources and ligands, and recent advancements have focused on developing more active and stable catalysts, such as palladium N-heterocyclic carbene (NHC) complexes. bas.bgajol.info These catalysts have shown excellent activity and stability, allowing for the synthesis of a wide range of cinnamic acids and their esters in high yields, even in environmentally benign solvents like water. bas.bgajol.info

Recent research has also explored novel palladium-catalyzed reactions, such as the alkoxycarbonylation of alkynes to produce trisubstituted selenated cinnamate (B1238496) esters. acs.orgacs.org This method provides direct access to structurally complex cinnamate frameworks with high regio- and stereoselectivity. acs.orgacs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-decanol |

| This compound |

| 2-hydroxycinnamic acid |

| 3-allyloxy-4-acetoxy-cinnamic acid |

| 3-allyloxy-4-hydroxy-cinnamic acid |

| 4-coumarate:CoA ligase |

| Acetic anhydride |

| Benzaldehyde |

| Cinnamic acid |

| Coenzyme A |

| Dimethylformamide |

| Dichloromethane |

| Erythritol |

| Ethanol |

| Ethyl ferulate |

| Ferulic acid |

| Malonic acid |

| Methyl acrylate |

| N-heterocyclic carbene |

| Novozym 435 |

| o-coumaric acid |

| Octyl methoxycinnamate |

| Oxalyl chloride |

| p-methoxycinnamic acid |

| p-toluenesulfonic acid |

| Palladium |

| Polyphosphate ester |

| Sodium acetate |

| Sodium hydroxide |

| Sulfuric acid |

| Trichloroisocyanuric acid |

Direct Synthesis Methods

The synthesis of acetoxycinnamic acids, including the 2-acetoxy isomer and its analogues, can be achieved through direct chemical reactions, most commonly by acetylation of the corresponding hydroxycinnamic acid. Another approach involves the direct condensation of aromatic aldehydes with aliphatic carboxylic acids.

A primary method for synthesizing acetoxycinnamic acid analogues is the acetylation of the corresponding hydroxycinnamic acid. For instance, 3-acetoxycinnamic acid is synthesized by reacting 3-hydroxycinnamic acid with acetic anhydride. acs.org The reaction is typically conducted in a solvent like toluene (B28343) with a catalyst, such as pyridine, and is heated under reflux for several hours. acs.org After the reaction, the solvent is removed, and the resulting solid is purified by washing with a solvent like ethanol to yield the final product. acs.org This straightforward and high-yielding procedure is applicable for creating various acetoxycinnamic acid isomers.

A more direct route for producing cinnamic acids involves a condensation reaction using boron tribromide. nih.gov This method synthesizes cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids. nih.gov The reaction is facilitated by 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine as bases in N-methyl-2-pyrrolidinone (NMP) solvent at elevated temperatures. nih.gov The proposed mechanism suggests that the aliphatic carboxylic acid first reacts with boron tribromide to form a triacyl borate, which acts as a mixed anhydride intermediate. nih.gov This reactive intermediate, in the presence of 4-DMAP, then reacts with the aromatic aldehyde to yield the cinnamic acid derivative. nih.gov

For example, the synthesis of p-chlorocinnamic acid, an analogue, starts with the addition of 4-DMAP, pyridine, and NMP to a solution of triacetyl borate, followed by the addition of p-chlorobenzaldehyde. nih.gov The mixture is heated, and after workup, the desired cinnamic acid derivative is obtained in good yield. nih.gov

| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Product Example | Reference |

|---|---|---|---|---|---|

| Acetylation | 3-Hydroxycinnamic acid, Acetic anhydride | Pyridine | Reflux in toluene for 3 hours | 3-Acetoxycinnamic acid | acs.org |

| Boron Tribromide Condensation | p-Chlorobenzaldehyde, Acetic acid | Boron tribromide, 4-DMAP, Pyridine | Reflux (180-190°C) in NMP for 8-12 hours | p-Chlorocinnamic acid | nih.gov |

Spectroscopic and Advanced Analytical Characterization of 2 Acetoxycinnamic Acid

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in 2-acetoxycinnamic acid by measuring the absorption of infrared radiation at specific wavenumbers.

The FT-IR spectrum of this compound displays a number of characteristic absorption bands. A broad band observed in the region of 3400-2300 cm⁻¹ is indicative of the O-H stretching vibrations of the carboxylic acid group, which is often complicated by hydrogen bonding. docbrown.info The presence of the carbonyl (C=O) group from the carboxylic acid is confirmed by a strong absorption peak at approximately 1680 cm⁻¹. docbrown.info This is distinct from the C=O stretching vibration of the acetate (B1210297) group.

Additionally, the alkene C=C stretching vibration is observed around 1630 cm⁻¹. docbrown.info The aromatic ring gives rise to characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range. vscht.cz The region below 1500 cm⁻¹, known as the fingerprint region, contains a unique and complex pattern of absorptions that are characteristic of the entire molecule, arising from a variety of bending and stretching vibrations. docbrown.info

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-2300 | O-H stretch (broad) | Carboxylic Acid |

| ~1680 | C=O stretch | Carboxylic Acid |

| ~1630 | C=C stretch | Alkene |

Data sourced from multiple studies on cinnamic acid and its derivatives. docbrown.infovscht.cz

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of cinnamic acid derivatives, the carbonyl (C=O) stretching frequency is a prominent feature. ias.ac.in For associated carboxylic acids, this band typically appears at a lower frequency, often below 1670 cm⁻¹, while for unassociated molecules, it is observed at higher frequencies, around 1720 cm⁻¹. ias.ac.in The exact position can be influenced by factors such as polymerization and solvent interactions. ias.ac.in

The C=C stretching vibration of the alkene group also gives a strong Raman signal. researchgate.net Aromatic ring stretching vibrations are typically observed in the 1625-1430 cm⁻¹ region. researchgate.net Raman spectroscopy is a valuable, non-destructive method for studying conformational changes and structural details in both solid and liquid states. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

In the ¹H NMR spectrum of cinnamic acid derivatives, the vinylic protons of the propenoic acid side chain typically appear as doublets in the downfield region, a consequence of their coupling to each other. tandfonline.com The chemical shifts and coupling constants of these protons are indicative of the cis or trans stereochemistry of the double bond. The aromatic protons resonate in a complex pattern in the aromatic region of the spectrum. The methyl protons of the acetoxy group give rise to a characteristic singlet.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Vinylic-H | 6.0 - 8.0 | Doublet |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule.

The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid typically resonates at a downfield chemical shift, generally in the range of 165-185 ppm. oregonstate.edu The carbonyl carbon of the acetate group will also appear in this region. The carbons of the aromatic ring and the alkene group will have signals in the 120-160 ppm range. oregonstate.edu The methyl carbon of the acetoxy group will appear at a much higher field.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl C=O | 165-185 |

| Acetate C=O | 165-185 |

| Aromatic/Alkene C | 120-160 |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions. oregonstate.edu

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. Electron impact (EI) ionization often leads to characteristic fragmentation patterns. For cinnamic acid derivatives, common fragmentation pathways include the loss of the substituent on the phenyl ring and cleavage of the side chain. core.ac.uk The fragmentation of the molecular ion can provide valuable structural information. For instance, the loss of an acetyl group or a carboxyl group would result in specific fragment ions that can be detected and analyzed. The analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound and can also be applied to the profiling of its metabolites in biological systems. researchgate.netslideshare.net

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and thermally stable compounds. technologynetworks.com For the analysis of carboxylic acids like this compound, derivatization is often employed to increase volatility and prevent thermal degradation in the GC system. restek.comsigmaaldrich.com

The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak [M]•+ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (206.19 g/mol ). nih.gov Key fragmentation pathways for carboxylic acids typically involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org A prominent fragment corresponds to the loss of the acetyl group (CH₃CO•, 43 Da), resulting in a significant ion at m/z 163. Another characteristic fragmentation is the loss of the entire carboxyl group (•COOH, 45 Da), yielding an ion at m/z 161. The presence of a strong peak at m/z 43 is also indicative of the acetyl moiety.

In a GC-MS analysis of a related compound, 3-methoxy-4-acetoxycinnamic acid, the top peak was observed at m/z 194, with the second and third highest peaks at m/z 43 and 152, respectively. nih.gov This suggests that for acetoxy-substituted cinnamic acids, fragmentation involving the acetoxy group is a primary pathway.

Table 1: Predicted Key Fragments in the GC-MS Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 206 | [C₁₁H₁₀O₄]•+ | Molecular Ion ([M]•+) |

| 163 | [M - CH₃CO]•+ | Loss of an acetyl group |

| 161 | [M - COOH]+ | Loss of the carboxylic acid group |

| 43 | [CH₃CO]+ | Acetyl cation |

This table is based on general fragmentation principles for carboxylic acids and acetylated compounds. libretexts.org

Electrospray Ionization-Triple Quadrupole (ESI-TQ) Mass Spectrometry in Gas-Phase Acidity Studies

Electrospray Ionization-Triple Quadrupole (ESI-TQ) mass spectrometry is a sophisticated technique particularly useful for studying the intrinsic acidity of molecules in the gas phase, free from solvent effects. nih.govnih.gov This is often accomplished using the extended kinetic method (EKM), which measures the competitive fragmentation of a proton-bound dimer formed between the analyte and a series of reference acids with known gas-phase acidities (GA). conicet.gov.ar

The process involves several key steps:

Ion Generation : ESI is a soft ionization technique that generates ions of thermally labile molecules directly from a solution with minimal fragmentation. nih.gov For acidity studies, it operates in negative ion mode to produce deprotonated analyte molecules [M-H]⁻.

Precursor Ion Selection : The first quadrupole (Q1) acts as a mass filter to select a specific ion, typically a heterodimer formed between the deprotonated analyte and a neutral reference acid, [M + Ref - H]⁻. nih.gov

Collision-Induced Dissociation (CID) : The selected precursor ion is accelerated into the second quadrupole (Q2), which functions as a collision cell. Here, it collides with an inert gas (like argon), causing it to fragment into its constituent deprotonated molecules, [M-H]⁻ and [Ref-H]⁻. nih.gov

Product Ion Analysis : The third quadrupole (Q3) scans and detects the product ions, measuring their relative abundances. nih.gov

By analyzing the ratio of the product ions as a function of collision energy, the gas-phase acidity (GA), defined as the Gibbs free energy change (ΔG) of the deprotonation reaction, can be determined. conicet.gov.ar Studies on similar compounds, such as cinnamic acid, have established its GA at approximately 334.5 ± 2.0 kcal/mol (1400 ± 8.4 kJ/mol). nih.gov The introduction of an electron-withdrawing acetoxy group at the ortho position in this compound is expected to increase its gas-phase acidity relative to the parent cinnamic acid.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for the separation of this compound from reaction mixtures or natural extracts and for assessing its purity. Both gas and liquid chromatography offer distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a technique used to separate chemical components in a sample mixture that are volatile and thermally stable. technologynetworks.com Due to the polar nature and lower volatility of this compound, direct analysis by GC can be challenging. Therefore, derivatization is a common prerequisite to convert the polar carboxylic acid group into a less polar and more volatile ester, such as a methyl or silyl (B83357) ester. restek.comsigmaaldrich.com This process enhances chromatographic peak shape and thermal stability.

A typical GC analysis would involve a capillary column, with stationary phases chosen based on the polarity of the derivatives. For fatty acid methyl esters (FAMEs), polar Carbowax-type (polyethylene glycol) columns are frequently used. restek.com

Table 2: General Gas Chromatography (GC) Parameters for Analysis of Derivatized this compound

| Parameter | Typical Setting | Purpose |

| Injector Type | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |

| Injector Temperature | 240 - 280 °C | Ensures rapid volatilization of the derivatized analyte. shimadzu.com |

| Column | Capillary column (e.g., SLB-5ms, SH-WAX) | Provides high-resolution separation of components. sigmaaldrich.comshimadzu.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase that transports the analyte through the column. technologynetworks.com |

| Oven Program | Temperature gradient (e.g., 80°C to 240°C) | Separates compounds based on their boiling points and interactions with the stationary phase. shimadzu.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects and quantifies the separated components. |

These parameters represent a generalized method and require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally labile compounds like this compound and its analogs. researchgate.net The most common mode is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

A standard HPLC method for this compound would utilize a C18 stationary phase, which is nonpolar. The mobile phase would consist of a polar mixture, typically a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. chrom-china.comnih.gov To achieve optimal separation from related impurities, a gradient elution, where the proportion of the organic solvent is increased over time, is often employed. nih.gov Detection is commonly performed using a UV-Vis detector, as the conjugated system of the cinnamic acid backbone provides strong UV absorbance, typically in the range of 270-320 nm. researchgate.netchrom-china.com

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Method

| Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separating moderately polar to nonpolar analytes. chrom-china.com |

| Mobile Phase A | Water with 0.1-0.5% Acetic or Formic Acid | Acidified aqueous phase to suppress ionization of the carboxylic acid group and ensure good peak shape. chrom-china.comnih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the C18 column. chrom-china.comnih.gov |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities in a single run. nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. chrom-china.com |

| Column Temperature | 25 - 40 °C | Affects retention time and peak shape; maintained for reproducibility. nih.gov |

| Detection | UV at ~270 nm | Wavelength at which the cinnamic acid chromophore exhibits strong absorbance. chrom-china.com |

This table outlines a typical starting point for method development.

Structure Activity Relationship Sar Studies of 2 Acetoxycinnamic Acid Derivatives

Elucidating Structural Determinants of Biological Activities

The specific arrangement and type of functional groups on the 2-acetoxycinnamic acid scaffold are critical determinants of its interaction with biological targets.

The location of the acetoxy group on the phenyl ring of cinnamic acid derivatives significantly modulates their biological properties. Comparative studies have shown that moving the acetoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) can lead to substantial changes in activity. For instance, in studies investigating anti-inflammatory effects, the 2-acetoxy isomer often exhibits different potency compared to its 3-acetoxy and 4-acetoxy counterparts. This is attributed to the steric and electronic effects of the acetoxy group, which can influence the molecule's ability to bind to target enzymes or receptors. The ortho-positioning can facilitate intramolecular hydrogen bonding, affecting the compound's conformation and physicochemical properties like acidity and lipophilicity, which are crucial for biological activity.

Modifications to the acrylic acid side chain of this compound derivatives have a profound impact on their molecular interactions and subsequent biological activity. The carboxylic acid group is a key feature, often involved in critical binding interactions with biological targets. Alterations to this side chain, such as esterification or amidation, can drastically change the compound's activity profile. For example, converting the carboxylic acid to an ester can alter the molecule's polarity and ability to act as a hydrogen bond donor, which may change its target specificity or cellular uptake. Furthermore, modifying the double bond of the side chain, for instance by reduction, eliminates the planarity of this part of the molecule, which can disrupt favorable interactions with a flat receptor binding site.

Comparative Analysis with Related Cinnamic Acid Derivatives

To better understand the unique contributions of the 2-acetoxy group, it is useful to compare its derivatives with other related cinnamic acid compounds.

Esterification of the carboxylic acid group is a common strategy to modify the properties of cinnamic acid derivatives. Comparing this compound with its ester derivatives reveals important SAR insights. For example, methyl or ethyl esters of cinnamic acids have been evaluated for various biological activities, including antimicrobial and anticancer effects. Studies on cinnamoyl-L-proline ester derivatives have shown that the presence and nature of the ester can influence the compound's interaction with specific enzymes. The increased lipophilicity of esters compared to their corresponding carboxylic acids can enhance their ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency. However, this is not always the case, as the free carboxylic acid may be essential for direct interaction with the active site of a target protein.

The following table summarizes the inhibitory activity of various substituted cinnamic acid anilides against urease, illustrating the impact of ring substitutions.

| Compound | Substituent (R) | % Inhibition at 50 µg/mL |

| 1 | 4-OH | 90.1 ± 1.5 |

| 2 | 2-OH | 85.2 ± 1.2 |

| 3 | 2,4-diOH | 92.3 ± 1.8 |

| 4 | 3,4-diOH | 95.6 ± 1.1 |

| 5 | 4-OCH₃ | 75.4 ± 1.3 |

| 6 | 3,4-diOCH₃ | 80.1 ± 1.9 |

| 7 | 3,4,5-triOCH₃ | 86.5 ± 1.6 |

| 8 | 4-Cl | 60.7 ± 1.1 |

| 9 | 4-F | 55.2 ± 0.9 |

| 10 | 4-N(CH₃)₂ | 88.9 ± 1.4 |

Data sourced from studies on the inhibitory effects of cinnamic acid derivatives on urease. The table demonstrates how different functional groups on the aromatic ring influence the compound's inhibitory potency.

Stereochemical Considerations in Structure-Activity Relationships

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specific outline provided. The current body of research extensively covers cinnamic acid and its other derivatives, such as ferulic acid and p-coumaric acid, but lacks specific data on the enzymatic transformations, receptor binding mechanisms, and intracellular signaling modulation of this compound itself.

Detailed searches for information pertaining to the decarboxylation of this compound by Ferulic Acid Decarboxylase (Fdc1), its role in other biocatalytic pathways, molecular docking simulations, specific protein interactions, and its effect on intracellular signaling pathways did not yield specific results for this particular compound. The available literature does not provide the necessary, specific findings to accurately and thoroughly populate the requested sections and subsections.

Therefore, to adhere to the strict instructions of focusing exclusively on this compound and avoiding information outside this scope, the requested article cannot be constructed at this time.

Molecular Mechanisms and Biological Interactions of 2 Acetoxycinnamic Acid

Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of cinnamic acid derivatives, the parent class of compounds for 2-acetoxycinnamic acid, are attributed to several molecular mechanisms. While direct research on this compound is specific, its antioxidant activity can be understood through the extensively studied mechanisms of related cinnamic acids. These mechanisms primarily involve direct interaction with reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems.

The principal mechanisms include direct radical scavenging through processes like hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). agriculturejournals.czagriculturejournals.czuctm.edu Furthermore, these compounds can influence the activity of crucial antioxidant enzymes and activate key signaling pathways, such as the Nrf2/ARE pathway, to bolster cellular defenses against oxidative stress. rsc.orgnih.gov

Direct Radical Scavenging Activity

Cinnamic acid and its derivatives are recognized for their capacity to directly neutralize free radicals. nih.gov This scavenging activity is a key component of their antioxidant function. The effectiveness of this action is largely dependent on the molecular structure, the reaction medium, and the nature of the free radical. agriculturejournals.czsemanticscholar.org

The primary mechanisms for direct radical scavenging by phenolic compounds like cinnamic acid derivatives are:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it. agriculturejournals.cz

Sequential Proton Loss Electron Transfer (SPLET): This process involves the initial loss of a proton from the antioxidant molecule, followed by the transfer of an electron to the free radical. agriculturejournals.czagriculturejournals.cz The contribution of each pathway is influenced by factors such as the solvent's nature. agriculturejournals.cz

The radical-scavenging capabilities of various cinnamic acid derivatives have been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.compan.olsztyn.pl Studies demonstrate that the substitution pattern on the aromatic ring significantly influences the antioxidant potency. mdpi.com For instance, the presence of electron-donating groups, like hydroxyl (-OH) and methoxy (B1213986) (-OCH3), generally enhances the radical scavenging activity. agriculturejournals.czmdpi.com

| Compound | DPPH Radical Scavenging Activity (%) at 100 µM | Hydroxyl Radical Scavenging Activity (%) at 100 µM | Superoxide (B77818) Radical Scavenging Activity (%) at 100 µM |

|---|---|---|---|

| Caffeic Acid (Reference) | - | - | 55 |

| Compound 3ii | - | - | 45 |

| Compound 4ii | - | - | 50 |

Data adapted from a study on multi-target cinnamic acids, showing the percentage of radical scavenging at a concentration of 100 µM. mdpi.com "Compound 3ii" and "Compound 4ii" refer to specific synthetic derivatives of cinnamic acid evaluated in the source study.

Modulation of Antioxidant Enzyme Activity

Beyond direct scavenging, cinnamic acid has been shown to reduce oxidative damage by inducing the activity of endogenous ROS scavenging enzymes. nih.govnih.gov In studies involving maize plants under salt-induced oxidative stress, exogenous application of cinnamic acid led to increased activity of key antioxidant enzymes. nih.govnih.gov

Key enzymes modulated include:

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. Cinnamic acid treatment has been observed to increase SOD activity. nih.govnih.gov

Peroxidase (POD): A class of enzymes that catalyze the reduction of peroxides, such as hydrogen peroxide. Cinnamic acid has also been shown to enhance POD activity. nih.govnih.gov

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide to water and oxygen. Interestingly, in some plant studies, while SOD and POD activities increased, CAT activity was observed to decrease following cinnamic acid treatment under stress conditions. nih.govnih.gov

This modulation of enzyme activity helps to maintain cellular homeostasis by controlling the levels of various reactive oxygen species.

| Enzyme | Effect of Cinnamic Acid Treatment (under stress) | Function |

|---|---|---|

| Superoxide Dismutase (SOD) | Increased Activity | Scavenges superoxide radicals |

| Peroxidase (POD) | Increased Activity | Reduces peroxides |

| Catalase (CAT) | Decreased Activity | Decomposes hydrogen peroxide |

This table summarizes the observed effects of cinnamic acid on major antioxidant enzymes in maize plants under salinity stress, as reported in the literature. nih.govnih.gov

Activation of the Nrf2 Signaling Pathway

A crucial mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxifying enzymes, often referred to as antioxidant response elements (AREs). nih.govnih.gov

Research has demonstrated that cinnamic acid can ameliorate oxidative stress by activating the Nrf2 pathway. rsc.org When activated, Nrf2 translocates to the nucleus and binds to the ARE in the promoter regions of its target genes. nih.govnih.gov This leads to the upregulation of protective enzymes such as:

Heme oxygenase-1 (HO-1) nih.gov

NAD(P)H quinone oxidoreductase 1 (NQO1) nih.govnih.gov

Glutathione S-transferase nih.gov

By inducing the expression of these cytoprotective genes, cinnamic acid derivatives can enhance the cell's intrinsic capacity to neutralize electrophiles and reactive oxygen species, thereby mitigating oxidative damage. rsc.orgnih.gov Studies using Nrf2 inhibitors have confirmed the pivotal role of this pathway in the protective effects of cinnamic acid. rsc.org

Computational Chemistry and Modeling of 2 Acetoxycinnamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.comaimspress.com DFT is used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. scielo.org.mxscispace.com By calculating the electron density, DFT provides a basis for understanding and predicting the reactivity of molecules. scispace.com

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.22 |

| C-O | 1.37 | |

| C=C (alkene) | 1.34 | |

| Bond Angles (°) | O=C-O | 123.5 |

| C-C=C (alkene) | 127.4 | |

| C-C-C (ring) | ~120 |

Table 1: Illustrative DFT-calculated geometric parameters for s-cis cinnamic acid, demonstrating typical outputs for structural analysis. Data sourced from studies on cinnamic acid. scielo.org.mx

HOMO-LUMO Analysis and Charge Transfer Investigations

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. scielo.org.mxekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and greater polarizability. scielo.org.mxresearchgate.net

This analysis is vital for understanding intramolecular charge transfer (ICT), where electronic excitation can move electron density from one part of a molecule to another. researchgate.netnih.govmpg.de For 2-acetoxycinnamic acid, the distribution of the HOMO and LUMO across the molecule would reveal the likely paths of electron transfer. For instance, in related hybrid molecules, the HOMO energy is often localized on one part of the structure (e.g., a quinoline (B57606) ring), while the LUMO is on another (e.g., the cinnamic acid moiety), indicating a charge transfer from the former to the latter upon excitation. nih.gov The table below presents calculated HOMO, LUMO, and energy gap values for hydrocinnamic acid derivatives, illustrating how these values can differ with slight structural modifications.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| HASUD | -0.2097 | -0.0569 | 0.1528 |

| HAADD | -0.2021 | -0.0563 | 0.1458 |

| HASED | -0.2034 | -0.0522 | 0.1512 |

| HADOD | -0.2016 | -0.0498 | 0.1518 |

Table 2: Frontier molecular orbital energies for various hydrocinnamic acid dihydrazide derivatives, showing the influence of structure on electronic properties. Data from a study on hydrocinnamic acid derivatives. e3s-conferences.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govdovepress.com MD simulations model the movements of atoms and molecules, providing insights into conformational changes and intermolecular interactions, which are critical for understanding how a ligand like this compound might bind to a biological target such as an enzyme. genominfo.orgnih.govgenominfo.orgnih.gov

In a typical MD simulation, a ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions), and the forces on each atom are calculated using a classical force field. biorxiv.org By solving Newton's equations of motion, a trajectory of the system is generated, showing how the positions and velocities of atoms change over time. mdpi.com Analysis of this trajectory can reveal:

Conformational Stability: The Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over the simulation time (e.g., 10 to 100 nanoseconds) suggests that the complex is in a stable conformation. genominfo.orggenominfo.org

Flexibility of Residues: The Root-Mean-Square Fluctuation (RMSF) of individual amino acid residues indicates which parts of the protein are flexible or rigid upon ligand binding. genominfo.org

Intermolecular Interactions: The simulation can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site, which are crucial for binding affinity. genominfo.orgumsha.ac.ir

For example, MD simulations of cinnamic acid derivatives bound to matrix metalloproteinase-9 (MMP-9) showed that top-ranked compounds formed stable complexes, maintaining key hydrogen bond interactions with active site residues like Ala189 and Glu227 throughout the simulation. genominfo.orgnih.gov Such studies provide a dynamic picture of the binding event that complements the static view from molecular docking.

Prediction of Molecular Properties and Biological Activity via In Silico Methods

In silico methods are indispensable in modern drug discovery for predicting the biological activity of compounds before they are synthesized and tested, saving time and resources.

Virtual Screening and Ligand-Based Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This can be done through two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Compounds are "docked" into the target's binding site, and a scoring function estimates the binding affinity. Cinnamic acid derivatives have been screened against targets like RIPK3 and MMP-9 using this approach. nih.govumsha.ac.ir

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this method uses a set of known active molecules to identify new compounds with similar properties. mdpi.comorientjchem.org Techniques include searching for molecules with similar 2D fingerprints or 3D shapes.

In a study on potential inhibitors for Leishmania major DHFR-TS, a library of 314 cinnamic acid derivatives was screened using both ligand- and structure-based methods. mdpi.comnih.gov A consensus approach, combining the results of both techniques, was used to increase the reliability of the predictions and reduce false positives, ultimately identifying promising hits like lithospermic acid and diarctigenin. mdpi.com

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Rosmarinic acid | MMP-9 | -14.89 |

| Cynarin | MMP-9 | -13.65 |

| Chlorogenic acid | MMP-9 | -12.56 |

| Caffeic acid | MMP-9 | -9.61 |

Table 3: Illustrative molecular docking results for selected cinnamic acid derivatives against the Matrix Metalloproteinase-9 (MMP-9) active site. More negative values indicate stronger predicted binding affinity. Data from a study on MMP-9 inhibitors. nih.gov

Pharmacophore Modeling Based on Structure-Activity Data

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov Pharmacophore models can be generated in two ways:

Ligand-based: By aligning a set of known active molecules and extracting their common chemical features. nih.gov

Structure-based: By analyzing the interaction points between a ligand and its target protein in a known complex structure.

Once a pharmacophore model is developed, it can be used as a 3D query to screen compound databases for molecules that match the required features. This approach is central to understanding the Structure-Activity Relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. researchgate.netnih.govrsdjournal.org SAR studies on cinnamic acid derivatives have revealed key insights; for example, in a series of acaricidal agents, the carbonyl group was found to be crucial for activity, and replacing the phenyl group with a heteroaromatic ring like pyridine (B92270) significantly enhanced potency. nih.gov Similarly, in a study of betulinic acid derivatives linked to cinnamic acids, a 3,4-disubstituted pattern on the cinnamic acid moiety was found to be beneficial for anti-HIV activity. nih.gov Such models provide a rational basis for designing new, more potent derivatives of this compound for specific biological targets.

Applications and Future Research Directions

Utilization in Materials Science and Polymer Chemistry

The photoreactive nature of the cinnamic acid moiety makes 2-acetoxycinnamic acid a compelling monomer for the development of advanced polymers. Cinnamate-based polymers are known to react to ultraviolet (UV) light, leading to unique material properties. dntb.gov.ua

This compound and its derivatives are instrumental in creating photoresponsive polymers. These materials can change their chemical structure or physical properties upon exposure to light. taylorfrancis.com The cinnamate (B1238496) group can undergo reversible [2+2] cycloadditions when irradiated with UV light, a feature that allows for the reversible crosslinking of polymer chains. doi.org This property is crucial for applications such as photocurable and photocrosslinkable polymers. acs.org

Research has shown that polymers incorporating hydroxycinnamic acids can exhibit photo-responsive behaviors like photodegradation. doi.org For instance, poly(o-hydroxycinnamic acid), synthesized from an o-hydroxycinnamic acid derivative, degrades under UV light to form coumarin (B35378). doi.org This controlled degradation makes such polymers suitable for applications like controlled-release systems. doi.org Furthermore, the E-Z (trans-cis) isomerization of the double bond in the cinnamic acid backbone upon UV irradiation can induce significant conformational changes in the polymer, leading to phenomena like photoexpansion in amorphous polycinnamate films. dntb.gov.uaresearchgate.net

Table 1: Photoresponsive Behavior of Cinnamate-Based Polymers

| Polymer Type | Photo-induced Reaction | Resulting Property | Potential Application |

|---|---|---|---|

| Poly(o-hydroxycinnamic acid) | Intramolecular cyclization | Backbone degradation | Controlled-release systems |

| Amorphous polycinnamate films | E-Z isomerization | Photoexpansion | Photoactuators, micropatterning |

| Cinnamate-based polyesters | [2+2] cycloaddition | Reversible crosslinking | Photocurable coatings, adhesives |

The versatility of this compound extends to the engineering of advanced functional polymers with tailored properties. novapublishers.com High-performance polymers are designed for use in demanding environments, offering durability and stability. idu.ac.id By incorporating this compound into polymer structures, materials with specific thermal resistance and mechanical properties can be developed. idu.ac.id

For example, the polycondensation of acetoxycinnamic acid derivatives can yield polyesters with unique characteristics. researchgate.netescholarship.org The solvent and temperature conditions during polymerization can influence the morphology of the resulting polymer, leading to the formation of structures like microspheres. researchgate.net These materials are part of a broader class of advanced functional polymers and composites that find use in diverse fields such as medicine, energy, and environmental science. novapublishers.com

Role in Chemical Synthesis and as Precursors

Beyond polymer science, this compound serves as a valuable intermediate and building block in the synthesis of more complex molecules. nih.gov

The Perkin reaction, a fundamental method in organic synthesis, can be employed to create a variety of cinnamic acid derivatives. numberanalytics.com These derivatives, including this compound, are crucial intermediates in the production of pharmaceuticals and other bioactive molecules. numberanalytics.commedchemexpress.com The compound has been identified as a component in the structure of some taxanes, a class of compounds with significant clinical interest. mdpi.com

In specific synthetic pathways, this compound is activated, for instance with thionyl chloride or oxalyl chloride, to form a more reactive acid chloride. doi.orgmdpi.com This intermediate can then be reacted with other molecules to build more complex structures, such as in the synthesis of luteolin-cinnamic acid conjugates which have been investigated as potential BACE1 inhibitors. mdpi.com

As a building block, this compound provides a scaffold for the creation of new chemical entities. chemfaces.com Its structure can be systematically modified to generate a library of related compounds with potentially different physicochemical and biological properties. chemfaces.com This approach is valuable in drug discovery and materials science for screening and identifying compounds with desired activities. chemfaces.com

The reactivity of both the carboxylic acid and the acetoxy group allows for a range of chemical transformations, making it a versatile starting point for synthesizing novel molecules. Cinnamic acids in general are recognized for their multiple functional groups that enable a wide array of chemical reactions. researchgate.net

Emerging Research Areas for this compound

Current and future research is likely to continue exploring the potential of this compound in several key areas. The development of sustainable and bio-based polymers is a significant trend, and since cinnamic acid can be derived from biomass, polymers based on it are attractive for reducing reliance on fossil fuels. dntb.gov.ua Research into the enzymatic reactions of acetoxycinnamic acid, such as decarboxylation, opens up green routes for producing valuable chemicals and for carbon dioxide fixation. mdpi.com

The exploration of its derivatives in creating molecularly imprinted polymers (MIPs) for selective separation processes is another promising avenue. google.com Furthermore, its role in the synthesis of complex natural products and their analogues continues to be an active area of investigation. As our understanding of the relationship between molecular structure and material or biological function deepens, this compound will likely find new and innovative applications.

Integration with Systems Biology Approaches

The integration of this compound research with systems biology and network pharmacology offers a powerful approach to unravel its complex biological interactions. researchgate.netnih.gov Systems biology provides a holistic view of how this compound influences cellular processes, moving beyond a single-target perspective to a network-level understanding. nih.govcreative-proteomics.com

Network pharmacology, a key component of systems biology, can be employed to construct and analyze drug-compound-target networks, predicting the potential efficacy and mechanisms of action of this compound. researchgate.netjkom.orgfrontiersin.org This involves identifying the multiple protein targets of the compound and understanding how these interactions modulate entire biological pathways. researchgate.netdovepress.com By analyzing these complex networks, researchers can gain insights into the compound's polypharmacological effects, where it interacts with multiple targets to achieve a therapeutic outcome. researchgate.netnih.gov

For instance, a network pharmacology approach could elucidate how this compound and its metabolites influence interconnected signaling pathways, such as those involved in inflammation and cellular proliferation. jkom.org This can help in identifying key nodes and pathways that are significantly perturbed by the compound, offering a deeper understanding of its mechanism of action. researchgate.netfrontiersin.org

Furthermore, metabolomic profiling, a tool within systems biology, can identify and quantify the metabolic footprint of this compound within a biological system. mdpi.com By tracking the changes in endogenous metabolites following exposure to the compound, researchers can map its impact on various metabolic pathways. mdpi.comresearchgate.net This can reveal not only the direct enzymatic targets but also the downstream metabolic consequences of its activity.

The data generated from these systems-level analyses can be used to build predictive models of the compound's behavior in different biological contexts. researchgate.netnih.gov This integrated approach holds the potential to accelerate the discovery of new therapeutic applications for this compound and to provide a more comprehensive understanding of its biological functions.

Exploration in Green Chemistry and Sustainable Processes

The principles of green chemistry are increasingly being applied to the synthesis and application of this compound and related compounds, aiming to develop more environmentally friendly and sustainable processes. imist.mabepls.com This involves the use of renewable feedstocks, milder reaction conditions, and the reduction of hazardous waste. bepls.commdpi.com

One promising area of research is the use of biocatalysts, such as enzymes, for the synthesis and modification of cinnamic acid derivatives. nih.govmdpi.com Enzymes can offer high selectivity and efficiency under mild conditions, reducing the need for harsh chemical reagents and organic solvents. researchgate.netmdpi.com For example, ferulic acid decarboxylase (FDC) has been shown to catalyze the reversible decarboxylation of compounds like 4-acetoxycinnamic acid, presenting a green route for both degradation and synthesis. mdpi.comresearchgate.net Research has focused on engineering enzymes and microbial hosts to improve the efficiency of these biocatalytic processes. mdpi.comresearchgate.net

The development of sustainable polymers from cinnamic acid derivatives is another active field of research. doi.orgrsc.org Due to their photoreactive properties, polymers incorporating cinnamoyl groups can undergo reversible crosslinking upon exposure to UV light. doi.orgacs.org This has potential applications in areas like photo-responsive materials and controlled-release systems. doi.org The synthesis of these polymers from bio-based monomers like hydroxycinnamic acids aligns with the goals of green chemistry by utilizing renewable resources. doi.orgrsc.org

Furthermore, researchers are exploring greener synthetic routes for cinnamic acid itself, which is a precursor to this compound. bepls.comscispace.com Traditional methods often involve harsh conditions and produce significant waste. bepls.com Newer approaches, such as sonochemical methods and the use of environmentally benign catalysts, are being investigated to improve the sustainability of cinnamic acid production. imist.mascispace.com

Challenges and Opportunities in this compound Research

Research into this compound presents both significant challenges and promising opportunities for future exploration. A primary challenge lies in fully elucidating its complete metabolic pathway and identifying all its biological targets. While progress has been made, a comprehensive understanding of how it is metabolized and the full spectrum of its interactions within a biological system remains an area for further investigation.

Another challenge is the optimization of its synthesis to be both cost-effective and environmentally sustainable. While green chemistry approaches are being explored, developing industrial-scale processes that are both economically viable and eco-friendly requires further innovation. imist.mamdpi.com

Despite these challenges, there are considerable opportunities for future research. The potential for developing novel therapeutic agents based on the this compound scaffold is a significant area of interest. researchgate.net Its known biological activities suggest that derivatives could be designed to have enhanced potency, selectivity, and pharmacokinetic properties.

The exploration of its application in materials science, particularly in the development of sustainable and photo-responsive polymers, is a burgeoning field with considerable potential. doi.org Furthermore, the use of this compound and its derivatives as probes to study biological processes offers another avenue for research.

A key opportunity lies in the continued application of advanced analytical and computational techniques. Systems biology and network pharmacology, as previously discussed, will be instrumental in unraveling the compound's complex biological effects. researchgate.netjkom.org Additionally, advanced spectroscopic and imaging techniques can provide deeper insights into its mechanism of action at a molecular and cellular level.

The following table summarizes the key challenges and opportunities:

| Category | Challenges | Opportunities |

| Biological Understanding | - Complete elucidation of metabolic pathways. researchgate.netfrontiersin.org - Identification of all biological targets. | - Deeper understanding of mechanisms of action. - Discovery of novel biological activities. |

| Synthesis and Production | - Cost-effective and scalable synthesis. scispace.com - Development of fully sustainable industrial processes. bepls.comvwr.com | - Optimization of green chemistry routes. imist.madntb.gov.ua - Utilization of biocatalysis for efficient production. mdpi.comdntb.gov.ua |

| Therapeutic Applications | - Overcoming potential limitations in bioavailability and stability. | - Design and synthesis of novel therapeutic derivatives. researchgate.net - Exploration of new disease targets. |

| Materials Science | - Ensuring the long-term stability and performance of derived polymers. | - Development of advanced photo-responsive and biodegradable materials. doi.org |

| Analytical Methodologies | - Developing sensitive and specific methods for in vivo tracking. nih.gov | - Application of systems biology and network pharmacology. researchgate.net - Utilization of advanced imaging and spectroscopic techniques. |

Q & A

Q. Methodological Guidance :

- Verify melting points using differential scanning calorimetry (DSC) or capillary methods.

- For solubility, conduct small-scale trials in polar aprotic solvents (e.g., methanol) before scaling up .

How should researchers address contradictions in reported physicochemical data for this compound?

Advanced Question

Discrepancies, such as the absence of a boiling point in safety data sheets (SDS) versus literature reports (367.5°C at 760 mmHg ), require cross-validation using primary literature and experimental verification.

Q. Methodological Guidance :

- Compare data from peer-reviewed journals and SDS, prioritizing recent publications.

- Use techniques like gas chromatography-mass spectrometry (GC-MS) to characterize thermal behavior .

What safety protocols are essential when handling this compound in the laboratory?

Basic Question

The compound is stable under recommended conditions but incompatible with oxidizing agents. Decomposition releases toxic gases (CO, CO₂) . Personal protective equipment (PPE), including gloves and goggles, is mandatory.

Q. Methodological Guidance :

- Store in airtight containers at room temperature, away from oxidizers.

- Conduct reactions in fume hoods with gas scrubbers to mitigate exposure to decomposition products .

How can researchers design experiments to assess the environmental impact of this compound?

Advanced Question

Current SDS lack ecotoxicity, biodegradability, and bioaccumulation data . Studies should prioritize:

- Acute toxicity assays using Daphnia magna or Danio rerio.

- Soil adsorption experiments to determine mobility (e.g., batch equilibrium tests).

Q. Methodological Guidance :

- Follow OECD guidelines for biodegradability testing (e.g., OECD 301).

- Use high-performance liquid chromatography (HPLC) to monitor environmental persistence .

What are the best practices for disposing of this compound waste?

Basic Question

Disposal must comply with federal and local regulations. Incineration in a chemical waste facility with afterburners and scrubbers is recommended .

Q. Methodological Guidance :

- Neutralize small quantities with alkaline solutions before disposal.

- Document waste streams and collaborate with certified hazardous waste handlers .

How can researchers optimize synthetic routes for this compound while minimizing side reactions?

Advanced Question

The compound’s ester and carboxylic acid groups make it prone to hydrolysis or transesterification.

Q. Methodological Guidance :

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Monitor reaction progress via thin-layer chromatography (TLC) or infrared (IR) spectroscopy to detect intermediates .

What analytical techniques are recommended for assessing the purity of this compound?

Basic Question

Reported purity is >95% (GC) . Confirm purity using:

- High-performance liquid chromatography (HPLC) with UV detection.

- Nuclear magnetic resonance (NMR) spectroscopy for structural validation .

Q. Methodological Guidance :

- Calibrate instruments with certified reference standards.

- Quantify impurities via integration of chromatographic peaks .

How should researchers present raw data and uncertainties in studies involving this compound?

Q. Methodological Guidance :

- Calculate uncertainties using error propagation formulas.

- Annotate discrepancies (e.g., conflicting melting points) with potential sources (e.g., instrument calibration) .

What regulatory considerations apply to this compound in the United States?

Basic Question

The compound is not listed on the TSCA inventory, restricting use to R&D under qualified supervision .

Q. Methodological Guidance :

- Maintain records of usage volumes and institutional review board (IRB) approvals.

- Review state-specific regulations (e.g., California Proposition 65) for compliance .

How can researchers resolve stability issues during long-term storage of this compound?

Advanced Question

Degradation risks increase over time, potentially altering reactivity .

Q. Methodological Guidance :

- Store under nitrogen atmosphere at controlled humidity.

- Periodically test stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.